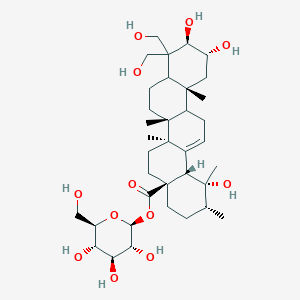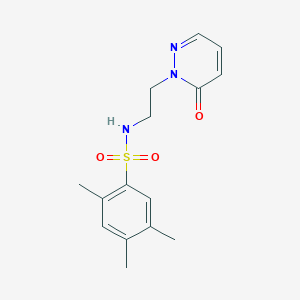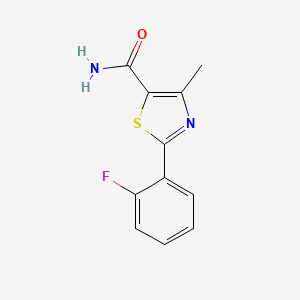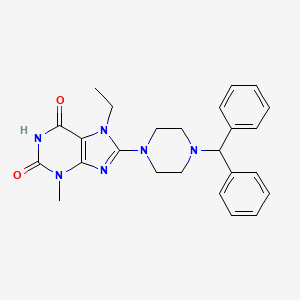![molecular formula C20H17FN4O2 B2478673 1-(4-fluorofenil)-5-oxo-N-[4-(1H-pirazo-3-il)fenil]pirrolidina-3-carboxamida CAS No. 1209167-71-4](/img/structure/B2478673.png)
1-(4-fluorofenil)-5-oxo-N-[4-(1H-pirazo-3-il)fenil]pirrolidina-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorophenyl)-5-oxo-N-[4-(1H-pyrazol-3-yl)phenyl]pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of benzoylpyrazoles These compounds are known for their aromatic structures containing a benzoyl group substituted with a pyrazole ring
Aplicaciones Científicas De Investigación
1-(4-fluorophenyl)-5-oxo-N-[4-(1H-pyrazol-3-yl)phenyl]pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
The primary target of this compound is the human estrogen alpha receptor (ERα) . ERα is a nuclear receptor that is activated by the hormone estrogen. It is involved in various biological processes, including cell growth and differentiation .
Mode of Action
The compound interacts with its target, ERα, by binding to it. The binding affinity of the compound to ERα is close to that of 4-OHT, a native ligand . This suggests that the compound may act as an agonist or antagonist of ERα, depending on the context, thereby modulating the receptor’s activity.
Biochemical Pathways
While the exact biochemical pathways affected by this compound are not explicitly mentioned in the search results, it can be inferred that the compound likely influences pathways related to ERα. ERα is known to play a crucial role in the regulation of gene transcription. When activated, it can bind to estrogen response elements in DNA, leading to the transcription of target genes that are involved in cell growth and differentiation .
Pharmacokinetics
The presence of a fluorine atom in the compound could potentially enhance its metabolic stability and bioavailability, as fluorinated compounds are known to have greater stability than their non-fluorinated counterparts .
Result of Action
The molecular and cellular effects of the compound’s action are likely to be dependent on its interaction with ERα. Given ERα’s role in cell growth and differentiation, the compound could potentially influence these processes. The exact effects would likely depend on the specific cellular context and the presence of other signaling molecules .
Action Environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors. For instance, the presence of other signaling molecules could modulate the compound’s effects. Additionally, factors such as pH and temperature could potentially affect the compound’s stability and its interaction with ERα .
Métodos De Preparación
The synthesis of 1-(4-fluorophenyl)-5-oxo-N-[4-(1H-pyrazol-3-yl)phenyl]pyrrolidine-3-carboxamide typically involves multi-step reactions. One common method includes the formation of pyrazoline via a one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization of pyrazoline under conventional heating . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo substitution reactions, where different substituents replace the hydrogen atoms. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.
Comparación Con Compuestos Similares
Similar compounds to 1-(4-fluorophenyl)-5-oxo-N-[4-(1H-pyrazol-3-yl)phenyl]pyrrolidine-3-carboxamide include other benzoylpyrazoles and fluorinated pyrazoles. These compounds share structural similarities but may differ in their specific substituents and functional groups. The uniqueness of 1-(4-fluorophenyl)-5-oxo-N-[4-(1H-pyrazol-3-yl)phenyl]pyrrolidine-3-carboxamide lies in its specific combination of a fluorophenyl group and a pyrazole ring, which contributes to its distinct chemical and biological properties .
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-5-oxo-N-[4-(1H-pyrazol-5-yl)phenyl]pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O2/c21-15-3-7-17(8-4-15)25-12-14(11-19(25)26)20(27)23-16-5-1-13(2-6-16)18-9-10-22-24-18/h1-10,14H,11-12H2,(H,22,24)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSXZGSSRBFYCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
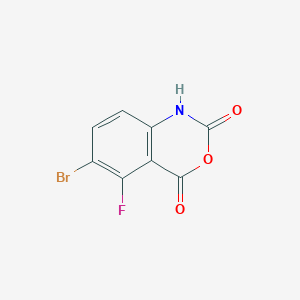
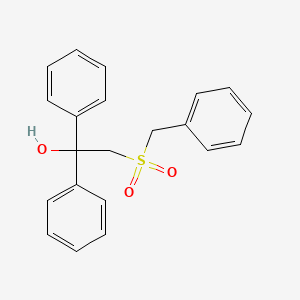
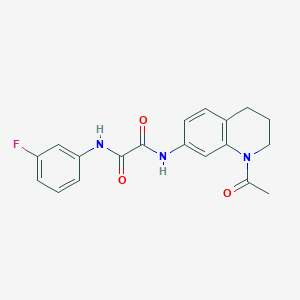
amine](/img/structure/B2478596.png)
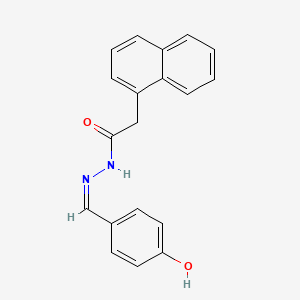
![N-[3-methyl-4-(propan-2-yl)phenyl]-N-[3-(morpholin-4-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide](/img/structure/B2478600.png)
![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide](/img/structure/B2478601.png)
![1-methyl-9-(4-methylphenyl)-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
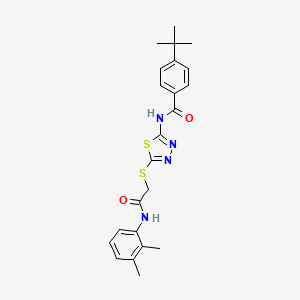
![ethyl 2-(3-nitrobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2478605.png)
